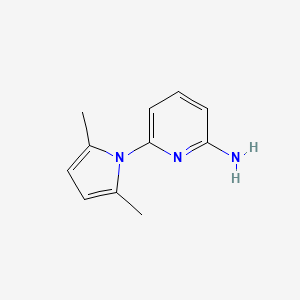

6-(2,5-二甲基-1H-吡咯-1-基)吡啶-2-胺

描述

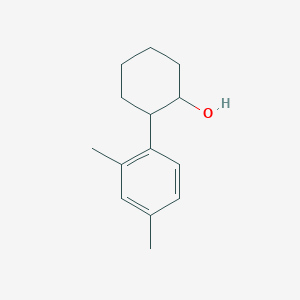

“6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine” is a chemical compound with the molecular formula C11H13N3 . It has a molecular weight of 187.24 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The compound was filtered, washed thoroughly with cold water, dried, and recrystallized from ethanol. The yield was approximately 80% .

Molecular Structure Analysis

The molecular structure of “6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine” can be represented by the InChI code: 1S/C11H13N3/c1-8-6-7-9(2)14(8)11-5-3-4-10(12)13-11/h3-7H,1-2H3,(H2,12,13) .

Physical And Chemical Properties Analysis

“6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine” is a solid at room temperature . It has a molecular weight of 187.24 . The compound should be stored at a temperature of 2-8°C .

科学研究应用

合成与结构研究

6-(2,5-二甲基-1H-吡咯-1-基)吡啶-2-胺已通过各种分析技术合成并表征,包括元素分析、核磁共振、傅里叶变换红外光谱、紫外-可见光谱、质谱研究和单晶 X 射线衍射。此化合物形成独特的晶体结构,由分子间氢键和由 C-H…π 和 N-H…π 面氢键形成的三维网络稳定 (Şahin 等,2010)。

有机合成

在有机化学中,6-(2,5-二甲基-1H-吡咯-1-基)吡啶-2-胺参与高度功能化化合物的合成。例如,它用于 l-脯氨酸催化的多米诺反应,以合成 N,3-二甲基-5-硝基-1-芳基-1H-吡唑并[3,4-b]吡啶-6-胺 (Gunasekaran、Prasanna 和 Perumal,2014)。另一项研究重点介绍了它在三嗪二膦氢硫酸盐离子液体催化的吡啶-嘧啶多组分合成中的应用 (Rahmani 等,2018)。

抗氧化活性

研究还探索了 6-(2,5-二甲基-1H-吡咯-1-基)吡啶-2-胺衍生物的合成及其潜在的抗氧化活性。与抗坏血酸相比,这些衍生物表现出显着的抗氧化活性,表明它们在药物化学中的潜力 (Zaki 等,2017)。

分子结构分析

6-(2,5-二甲基-1H-吡咯-1-基)吡啶-2-胺衍生物的分子和晶体结构已被分析以了解其化学性质。此类研究有助于晶体学和材料科学领域,深入了解分子相互作用及其在固态中的排列 (Dolzhenko 等,2011)。

催化应用

该化合物已用于催化剂开发,例如溶剂和助催化剂依赖的镍 (II) 催化的乙烯低聚和聚合 (Obuah 等,2014)。这证明了它在催化和聚合物化学中的作用。

安全和危害

The compound is classified as Acute Tox. 3 Oral according to the Hazard Classifications . It has the signal word “Warning” and the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

作用机制

Target of Action

The primary targets of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine are the Enoyl ACP Reductase and DHFR Enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folic acid metabolism, respectively .

Mode of Action

The compound interacts with its targets by forming hydrogen bonding interactions at the active sites of the enzymes . This interaction inhibits the normal functioning of these enzymes, leading to the disruption of essential biochemical processes in the bacteria .

Biochemical Pathways

The inhibition of Enoyl ACP Reductase and DHFR enzymes affects the fatty acid synthesis and folic acid metabolism pathways . The disruption of these pathways leads to the inhibition of bacterial growth and proliferation .

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of essential biochemical processes in bacteria, leading to the inhibition of bacterial growth and proliferation . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. For instance, the compound’s dust may irritate the eyes and respiratory tract, suggesting that it should be handled with appropriate protective equipment . Additionally, the compound should be stored and handled in a way that avoids contact with oxidizing agents to prevent fire and explosion risks .

属性

IUPAC Name |

6-(2,5-dimethylpyrrol-1-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-6-7-9(2)14(8)11-5-3-4-10(12)13-11/h3-7H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGMVNIXMPMXMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC(=N2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332495.png)

![8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332497.png)

![8-[(Oxolan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332503.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one](/img/structure/B6332514.png)

![{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride](/img/structure/B6332575.png)